molecular formula C23H22N2O2S B2513562 (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol CAS No. 920370-47-4

(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2513562
CAS No.: 920370-47-4
M. Wt: 390.5
InChI Key: CRQNKLKDGUSBPT-UHFFFAOYSA-N
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Description

The compound (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the methoxybenzyl and naphthalenylmethylthio groups. Common reagents used in these steps include imidazole precursors, methoxybenzyl halides, and naphthalenylmethylthiol derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution of the methoxy group could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. This includes their potential use as pharmaceuticals for treating various diseases or as diagnostic agents.

Industry

In industry, the compound may find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol include other imidazole derivatives with various substituents. Examples include:

  • (1-(4-chlorobenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
  • (1-(4-methylbenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methyl]-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-27-21-11-9-17(10-12-21)14-25-20(15-26)13-24-23(25)28-16-19-7-4-6-18-5-2-3-8-22(18)19/h2-13,26H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQNKLKDGUSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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